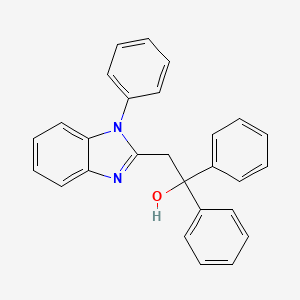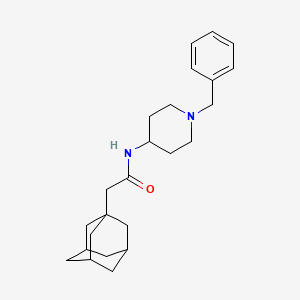![molecular formula C19H23N3O7S B5215499 pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)
pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate, also known as MNPC, is a chemical compound that has been widely used in scientific research. MNPC is a sulfonamide-based inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mécanisme D'action
Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate binds to the active site of CAIX and inhibits its activity. CAIX plays a crucial role in regulating the pH of cancer cells, and its inhibition can lead to acidification of the intracellular environment, which can inhibit tumor growth and increase sensitivity to chemotherapy.
Biochemical and Physiological Effects:
pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit the growth of several types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has also been shown to increase the sensitivity of cancer cells to chemotherapy. In addition, pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate is a potent and selective inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer biology. However, pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has some limitations for lab experiments. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate is not cell-permeable, meaning that it cannot cross the cell membrane and enter the intracellular environment. This limits its use in studying the intracellular effects of CAIX inhibition. In addition, pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has a relatively short half-life, which can complicate its use in in vivo studies.
Orientations Futures
There are several future directions for pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate research. One potential application is in combination with other cancer therapies, such as chemotherapy and immunotherapy. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been shown to increase the sensitivity of cancer cells to chemotherapy, and it may also enhance the effectiveness of immunotherapy by modulating the tumor microenvironment. Another future direction is the development of more potent and selective CAIX inhibitors. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate is a promising lead compound, but there is still room for improvement in terms of its potency and selectivity. Finally, pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate may have applications beyond cancer treatment. CAIX is also overexpressed in other diseases, such as ischemic stroke and Alzheimer's disease, and pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate may have potential as a therapeutic agent in these conditions.
Méthodes De Synthèse
Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate can be synthesized by reacting 4-aminophenylsulfonamide with 4-methoxy-2-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with pentyl isocyanate to yield pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate.
Applications De Recherche Scientifique
Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied for its potential use in cancer treatment. CAIX is overexpressed in many types of cancer cells, and its inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has shown promising results in preclinical studies as a CAIX inhibitor, and it is currently being investigated in clinical trials.
Propriétés
IUPAC Name |
pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-3-4-5-12-29-19(23)20-14-6-9-16(10-7-14)30(26,27)21-17-11-8-15(28-2)13-18(17)22(24)25/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXKGMVDYKZPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,4-dichlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5215420.png)
![4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5215438.png)
![1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol](/img/structure/B5215445.png)
![1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5215452.png)

![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)
![3-({[3-(butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5215473.png)
![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)